molecular formula C14H21NO3 B131013 (R)-N-Boc-3-amino-3-phenylpropan-1-ol CAS No. 158807-47-7

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

Cat. No.: B131013
CAS No.: 158807-47-7
M. Wt: 251.32 g/mol
InChI Key: SMEMODSNLZWKBF-GFCCVEGCSA-N
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Description

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Electrochemical Applications

The compound has been used in the synthesis of various organic molecules. For instance, Sun Ru et al. (2004) reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine. The synthesis process involved several steps, including reduction, protection of the amino group, O-mesylation, and treatment with potassium thioacetate. The final product, N-Boc-APT, was used to modify gold electrodes, investigating its electrochemical behavior, showing that nano-Au could enhance the electron transfer process in this context (Sun Ru et al., 2004).

2. Role in Chiral Synthesis and Drug Development

The compound has also been a crucial intermediate in the synthesis of optically pure non-protein amino acids and has potential applications in studying the cis/trans isomerization of the amino acyl-proline peptide bond (Luc Demange et al., 2001). Moreover, its derivatives have shown promising results as lead compounds in antimycobacterial drug development. Notably, a racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers starting from phenylalanine or its Boc-protected derivative has been reported, demonstrating significant activity against mycobacterial strains (Lea Mann et al., 2021).

3. Enzymatic Resolution and Asymmetric Synthesis

The compound and its derivatives have been central in enzymatic resolution and asymmetric synthesis processes. For instance, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, leading to the production of valuable intermediates like (S)-dapoxetine (Oliver Torre et al., 2006). Moreover, the compound has been used in the synthesis of chiral β-amino α-perfluoroalkylpropanol derivatives, which further catalyze asymmetric reactions (M. Omote et al., 2007).

4. Applications in Antidepressant Synthesis

The compound's derivatives have been utilized in the kinetic resolution of certain molecules, leading to the synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. This highlights its role in the pharmaceutical industry in creating essential medications (Huiling Liu et al., 2000).

Properties

IUPAC Name

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMODSNLZWKBF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426860
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158807-47-7
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 17.9 mmol suspension of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (Formula 10) in tetrahydrofuran (THF) at 0° C. was added 2.74 mL of triethyl amine and 1.52 mL of methyl chloroformate. The mixture was stirred at 0° C. for 15 minutes. Next, the white solid formed was filtered off and washed with 10 mL of THF. The filtrate was added drop-wise to 8.4 mL of 26.8 mmol sodium borohydride at 0° C. and stirred for 30 min. The mixture was then stirred at room temperature for 2 hr. Ten percent hydrochloric acid (HCl) was added until a pH of 2 was reached, and then was extracted using ethyl acetate. The resulting combined ethyl acetate layers were washed with sodium carbonate, water, brine, and concentrated. Column chromatography (50% ethyl acetate/hexane) gave 1.63 g (36%) of the title compound as a colorless oil. The aqueous phase was acidified with HCl and extracted with ethyl acetate to recover 2 g of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid. 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 1.62-1.63 (m, 1H), 1.79-1.87 (m, 1H), 3.68-3.74 (m, 2H), 5.23 (br, 1H), 5.32 (br, 1H), 7.26-7.38 (m, 5H).
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36%

Synthesis routes and methods II

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